6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
CAS No.: 339106-39-7
Cat. No.: VC5759804
Molecular Formula: C17H19N5S
Molecular Weight: 325.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339106-39-7 |
|---|---|
| Molecular Formula | C17H19N5S |
| Molecular Weight | 325.43 |
| IUPAC Name | 6-methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C17H19N5S/c1-23-17-19-15(21-10-6-3-7-11-21)14-12-18-22(16(14)20-17)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |
| Standard InChI Key | DDCLTFGCYAKUGQ-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCCCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a pyrazolo[3,4-d]pyrimidine core, a bicyclic system featuring fused pyrazole and pyrimidine rings. Substituents at positions 1, 4, and 6 include:
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1-Phenyl group: Aromatic moiety enhancing lipophilicity and potential receptor interactions.
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4-Piperidin-1-yl group: A saturated nitrogen-containing ring contributing to basicity and conformational flexibility.
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6-Methylsulfanyl group: A sulfur-containing substituent influencing electronic properties and metabolic stability.
The molecular geometry facilitates interactions with biological targets, particularly enzymes and receptors involved in signaling pathways.
Physicochemical Characteristics
Key properties inferred from structural analogs and computational predictions include:
The methylsulfanyl group enhances hydrophobicity, likely reducing water solubility but improving membrane permeability .
Synthesis and Structural Modification
Synthetic Pathways
Synthesis typically involves multi-step reactions:
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Core Formation: Condensation of 5-amino-1-phenylpyrazole-4-carbonitrile with thiourea derivatives to construct the pyrazolo[3,4-d]pyrimidine scaffold.
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Substituent Introduction:
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Piperidine Attachment: Nucleophilic substitution at position 4 using piperidine under basic conditions.
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Methylsulfanyl Incorporation: Thiolation at position 6 via reaction with methanethiol or methyl disulfide.
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Structural Analogs and Activity Trends
Modifying substituents alters bioactivity:
The piperidine moiety in the target compound may enhance binding to G-protein-coupled receptors compared to pyrrolidine analogs .
Challenges and Future Directions
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Synthetic Optimization: Improving yield and purity via catalytic methods.
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Biological Profiling: High-throughput screening to identify specific targets.
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SAR Studies: Systematic exploration of substituent effects on potency and selectivity.
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